2-Chlorohypoxanthine

Description

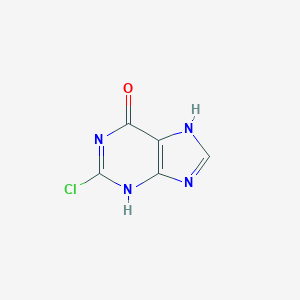

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEATFFSFYPBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158313 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-14-4 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13368-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorohypoxanthine and Its Analogs

Direct Halogenation Approaches

Direct halogenation is a common and straightforward method for synthesizing chlorinated purines. This approach typically involves the treatment of a suitable purine (B94841) precursor, such as hypoxanthine (B114508), with a potent chlorinating agent.

One of the most well-documented methods involves the use of phosphorus oxychloride (POCl₃). google.com The reaction is generally performed by heating hypoxanthine in an excess of phosphorus oxychloride. To facilitate the reaction and improve yields, a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline is often added. google.com The base can act as a catalyst and scavenger for the HCl generated during the reaction. The excess phosphorus oxychloride is typically removed by vacuum distillation after the reaction is complete. google.com

Another powerful chlorinating agent used for similar transformations is thionyl chloride (SOCl₂). For instance, the synthesis of O⁶-(2-chloroethyl)guanine, a related purine derivative, was achieved by reacting the corresponding hydroxyethyl (B10761427) precursor with thionyl chloride. nih.gov This suggests that thionyl chloride could also be employed for the direct chlorination of hypoxanthine or its derivatives at the 2-position, provided the appropriate reaction conditions are established.

More recently, methodologies using triphosgene (B27547) in combination with pyridine (B92270) have been developed for the stereoselective chlorination of aliphatic diols. lsu.edu While applied to a different class of molecules, these milder conditions present a potential avenue for exploring alternative, less harsh reagents for the chlorination of sensitive purine substrates.

| Reagent System | Precursor | Base/Catalyst | Typical Conditions | Ref |

| Phosphorus oxychloride (POCl₃) | Hypoxanthine | N,N-Dimethylaniline | Reflux | google.com |

| Thionyl chloride (SOCl₂) | O⁶-(2-hydroxyethyl)guanine | Not specified | Not specified | nih.gov |

| Triphosgene / Pyridine | Aliphatic 1,3-diols | Pyridine | Room Temperature | lsu.edu |

Multistep Synthesis from Precursors

Multistep synthesis allows for the construction of 2-chlorohypoxanthine from more readily available or structurally diverse precursors, offering greater flexibility and control over the final product. A common strategy involves the chemical modification of other purine bases, such as guanine (B1146940) (2-aminohypoxanthine).

The synthesis can begin with a pyrimidine (B1678525) derivative, which is first cyclized to form the purine core. For example, guanine itself can be synthesized by reacting 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) in formic acid under reflux conditions. google.com Once the 2-amino-purine scaffold (guanine) is formed, the amino group at the C2 position can be converted to a chloro group. This transformation is classically achieved through a Sandmeyer-type reaction. This process involves:

Diazotization: The 2-amino group of guanine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt intermediate.

Displacement: The diazonium group is then displaced by a chloride ion, typically sourced from a copper(I) chloride catalyst, to yield this compound.

This multistep approach provides a reliable pathway from common pyrimidine or purine starting materials to the desired chlorinated product. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov While specific green synthesis protocols for this compound are not extensively documented, general green chemistry strategies can be applied to its known synthetic routes. nih.govmdpi.com

Solvent Selection: Traditional syntheses of purine analogs often use hazardous solvents. A key green approach is the replacement of these with safer alternatives. nih.gov Water is the most desirable green solvent, although the low solubility of many organic precursors can be a challenge. mdpi.com Other green solvents include supercritical carbon dioxide (scCO₂) and ionic liquids, which are non-flammable and have low vapor pressure. mdpi.com

Alternative Reagents: The use of harsh reagents like phosphorus oxychloride and thionyl chloride is a significant environmental and safety concern. Green chemistry encourages the development of catalytic methods or the use of less hazardous reagents to perform the chlorination.

Process Intensification: Continuous flow processing offers significant advantages over traditional batch synthesis. nih.gov It allows for better control over reaction parameters, improved safety (especially for hazardous reactions), and can lead to higher yields and purity, thereby reducing waste. nih.gov This approach could be applied to both the formation of the purine ring and the subsequent chlorination step.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of traditional organic chemistry to create complex molecules. nih.gov This strategy is particularly valuable for producing nucleoside analogs of this compound, where an enzyme can stereoselectively attach a sugar moiety to the purine base.

A key enzyme in this field is Purine Nucleoside Phosphorylase (PNP). nih.govnih.gov PNP catalyzes the reversible phosphorolysis of purine nucleosides to the purine base and (deoxy)ribose-1-phosphate. nih.gov This reversible reaction can be exploited for synthesis. In the "reverse" direction, PNP can catalyze the condensation of a purine base, such as this compound, with α-(deoxy)ribose-1-phosphate to form the corresponding nucleoside analog. nih.govnih.govresearchgate.net

The general chemoenzymatic process is as follows:

Chemical Synthesis: this compound is first synthesized using a conventional chemical method (e.g., direct halogenation).

Enzymatic Glycosylation: The synthesized this compound base is then used as a substrate for an enzyme like PNP, along with a sugar donor like α-ribose-1-phosphate, to produce the this compound riboside. tandfonline.com

This approach leverages the high selectivity of the enzyme to control the formation of the glycosidic bond, a step that can be challenging to control chemically. nih.gov

Synthesis of Deuterated or Labeled this compound Analogs

Isotopically labeled compounds are indispensable tools in pharmaceutical research, used to trace metabolic pathways and as internal standards in quantitative analysis. nih.govnih.gov

Deuterium (B1214612) Labeling: Deuterated analogs of this compound can be synthesized using several methods.

Using Deuterated Precursors: The synthesis can start from precursors that are already deuterium-labeled. For example, a deuterated pyrimidine could be used in a multistep synthesis to build the purine ring, resulting in a deuterated final product. epj-conferences.org

Reductive Deuteration: Methods have been developed for the synthesis of deuterated alcohols from carboxylic acid derivatives using reagents like samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). mdpi.com While not directly applicable to the purine core, similar principles of reductive deuteration could be adapted for specific functional groups attached to the purine ring.

H-D Exchange: It may be possible to exchange specific protons on the this compound molecule with deuterium by treatment with D₂O under acidic, basic, or metal-catalyzed conditions.

Other Labeling Strategies: Beyond deuterium, other labels can be incorporated for specific applications.

Biotin (B1667282) Labeling: For use as biochemical probes, a biotin tag can be attached. The synthesis of biotinylated derivatives of 2-azahypoxanthine, a close analog, has been reported, providing a template for similar modifications of this compound. nih.gov This typically involves creating a derivative with a suitable linker arm that can then be coupled to biotin.

Spin Labeling: For studies using electron spin resonance (ESR), a stable radical (spin label), such as a nitroxide, can be attached to the molecule. nih.gov

Derivatization and Analog Synthesis

Nucleoside Derivatives of 2-Chlorohypoxanthine

The synthesis of nucleoside derivatives is a cornerstone of medicinal chemistry, and this compound is a key building block in creating novel nucleoside analogs with potential therapeutic applications.

Synthesis of 9-(2'-deoxy-β-L-erythropentofuranosyl)-2-chlorohypoxanthine

The synthesis of 2'-deoxy-L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides, is an area of significant interest due to their potential as antiviral and anticancer agents. google.com A general process for preparing these compounds involves the use of a suitably protected and activated L-sugar which is then coupled with a heterocyclic base like this compound. google.comepo.org The process can be outlined as follows:

Preparation of a 2'-S-substituted-L-nucleoside : A protected and activated L-nucleoside is used as the starting material to prepare an intermediate where the 2'-position is substituted with a thioalkyl or thioaryl group. google.comepo.org

Reduction : The 2'-S-substituted-L-nucleoside intermediate is then reduced to yield the final 2'-deoxy-L-nucleoside. google.comepo.org

This method allows for the production of 2'-deoxy-L-nucleosides, including the title compound, which are explored for their activity against viruses such as the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). google.com

Synthesis of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine

A combination of enzymatic and chemical methods provides an efficient route to 2'-amino-2'-deoxypurine nucleosides. The synthesis of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine is achieved through an enzymatic transaminoribosylation reaction. molaid.comacs.org

In this procedure, this compound is reacted with 2'-amino-2'-deoxyuridine (B559686) in the presence of an enzyme, which catalyzes the transfer of the aminodeoxyribose sugar moiety from the pyrimidine (B1678525) base to the purine (B94841) base. acs.org This enzymatic approach is valuable for producing sugar-modified purine nucleosides. acs.org The resulting compound, 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, serves as a key intermediate for further chemical conversions. molaid.comacs.org

Acyclic Nucleoside Phosphonates Derived from this compound

Acyclic nucleoside phosphonates (ANPs) are a class of compounds with significant antiviral activity. researchgate.netuochb.cznih.gov They are metabolically stable analogs of nucleotides. uochb.cz A novel and environmentally friendly ('green') method has been developed for the synthesis of these compounds. This method has been successfully applied to produce previously hard-to-access (phosphonomethoxy)ethyl (PME) derivatives of purine bases. researchgate.net

Notably, this synthetic strategy provides access to new acyclic nucleoside phosphonates derived from this compound. researchgate.net This development is significant as it expands the library of ANPs, which are known to be potent and selective antiviral agents. researchgate.net

Sugar-Fluorinated Nucleoside Analogs Involving this compound

The introduction of fluorine into the sugar moiety of a nucleoside can significantly enhance its biological activity and stability. researchgate.netnih.gov this compound is a key intermediate in the synthesis of several sugar-fluorinated nucleoside analogs.

An efficient synthesis of 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G), a potent antiviral agent, utilizes this compound as a masked guanine (B1146940) precursor. researchgate.netresearchgate.net The key steps in this synthesis are:

Glycosylation : A silylated derivative of this compound is coupled with a protected 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. researchgate.netresearchgate.net This reaction yields the protected 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)hypoxanthine (2-chloro-β-araF-I). researchgate.net

Amination : The resulting intermediate is treated with methanolic ammonia (B1221849) at high temperature and pressure, which displaces the chloro group at the 2-position with an amino group and removes the protecting groups, affording the final guanine analog. researchgate.netresearchgate.net

This chemo-enzymatic approach is also applicable for synthesizing other 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides. researchgate.net

Table 1: Synthesis of araF-G from this compound

| Step | Reactants | Product | Yield |

|---|---|---|---|

| 1. Coupling | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide, this compound | 2-chloro-β-araF-I | 52% researchgate.net |

Synthesis of Other 2-Substituted Hypoxanthine (B114508) Nucleosides

The 2-chloro group on the hypoxanthine ring of the nucleoside derivatives is a versatile functional group that can be readily displaced to create a variety of other 2-substituted analogs. This is particularly useful for synthesizing guanine nucleosides and their derivatives. acs.org

For instance, 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, synthesized via the enzymatic method described in section 3.1.2, can be chemically converted into 2'-amino-2'-deoxyguanosine (B150660) (an important sugar-modified purine nucleoside) and its related derivatives. acs.org Similarly, the fluorinated nucleoside 2-chloro-β-araF-I is converted to araF-G via amination. researchgate.netresearchgate.net This highlights the role of this compound derivatives as pivotal intermediates in the synthesis of modified guanosine (B1672433) analogs.

Nucleotide and Oligonucleotide Derivatives

The synthesis of modified nucleosides using this compound is often the first step toward creating more complex nucleotide and oligonucleotide derivatives for research and therapeutic purposes. acs.orgnih.gov Once a modified nucleoside, such as a sugar-fluorinated analog, is synthesized, it can be further processed.

The nucleoside can be phosphorylated to form the corresponding nucleotide (e.g., a 5'-triphosphate). These modified nucleotides are valuable tools for studying enzymatic reactions. acs.org

Furthermore, the modified nucleosides can be converted into phosphoramidite (B1245037) building blocks. nih.gov These phosphoramidites are then used in automated solid-phase synthesis to be incorporated into oligonucleotides. researchgate.netnih.govgoogle.com This allows for the creation of synthetic RNA or DNA strands containing specific modifications, which are used in antisense therapy, as siRNAs, or as probes to study nucleic acid structure and function. acs.orggoogle.com For example, oligonucleotides containing 2'-fluoro-arabinonucleic acid (2'F-ANA), whose guanine components can be derived from this compound, have shown promise as antisense agents. ijcrr.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 72005 |

| 9-(2'-deoxy-β-L-erythropentofuranosyl)-2-chlorohypoxanthine | 44265431 |

| 2'-amino-2'-deoxyuridine | 107873 |

| 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine | 135566089 |

| (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (Cidofovir) | 60613 |

| 9-(2-phosphonylmethoxyethyl)adenine (Adefovir) | 60172 |

| 9-[2-(phosphonomethoxy)ethyl]xanthine (PMEX) | 139031765 |

| 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) | 444158 |

| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)hypoxanthine | 135566091 |

| 2'-amino-2'-deoxyguanosine | 107936 |

| Guanine | 764 |

| Hypoxanthine | 790 |

Other Purine Ring Modifications

The reactivity of the chlorine atom at the C2 position of this compound makes it a focal point for further modifications of the purine ring.

The 2-chloro substituent is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at this position. This versatility allows for the creation of extensive libraries of purine derivatives for structure-activity relationship (SAR) studies.

Common transformations include:

Amination: Treatment of this compound or its nucleoside derivatives with ammonia or amines yields the corresponding 2-amino derivatives. For instance, reacting 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)inosine with methanolic ammonia at high temperature and pressure produces the corresponding 2-amino (guanine) analog in good yield. nih.gov

Conversion to other purines: Catalytic hydrogenation can be used to selectively remove halogen atoms. For example, hydrogenation of 2,8-dichlorohypoxanthine over a palladium/carbon catalyst in acetic acid yields this compound. thieme-connect.de

Enzymatic Transformations: Enzymes can be used for specific conversions. For example, various bacteria can catalyze the transfer of an aminoribosyl moiety from 2'-amino-2'-deoxyuridine to this compound to form the corresponding 2'-amino-2'-deoxyribonucleoside. researchgate.net

Table 2: Examples of C2-Substituted Derivatives from this compound Precursors

| Precursor | Reagent/Method | Product | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-β-araF-I | Methanolic ammonia (150°C) | araF-G | 67% | nih.gov |

| 2,8-dichlorohypoxanthine | H₂, Pd/C, AcOH | This compound | 77% | thieme-connect.de |

This compound and its derivatives can be conjugated to other molecules, such as peptides or reporter groups, via chemical linkers. googleapis.com These conjugates are designed to combine the properties of the purine analog with the targeting or functional characteristics of the conjugated molecule.

The synthesis of these conjugates often involves introducing a linker arm at a specific position on the purine or its attached sugar moiety. For example, the 2'-amino group of a nucleoside derived from this compound can be selectively acylated with a linker like succinic acid. researchgate.net This linker then provides a reactive functional group for conjugation to another molecule. The reactive C2-chloro position itself can also be a site for attaching linkers with suitable nucleophilic groups. While direct examples for this compound are specific, the principles are well-established in the synthesis of nucleoside and nucleotide conjugates for applications like antibody-drug conjugates (ADCs). mdpi.com

Metabolic Pathways and Biotransformation of 2 Chlorohypoxanthine

In Vitro Metabolic Fate

In laboratory settings, the metabolism of 2-chlorohypoxanthine is primarily understood through its relationship with precursor compounds like cladribine (B1669150) (2-chloro-2'-deoxyadenosine).

Enzymatic Hydrolysis and Oxidation

Studies involving the incubation of radiolabeled cladribine in hepatocyte cultures from various species, including mice, rats, rabbits, dogs, monkeys, and humans, have demonstrated that its metabolism can lead to the formation of this compound. nih.govresearchgate.net This process involves variable turnover rates with oxidation and direct glucuronidation pathways being observed. nih.gov Specifically, the oxidative cleavage of cladribine to 2-chloroadenine (B193299) was noted in rabbit and rat models. nih.govresearchgate.net Further metabolism of these intermediates can result in this compound.

Enzymatic hydrolysis is a key step in these metabolic transformations. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com While not directly detailing the hydrolysis of this compound itself, the broader context of purine (B94841) metabolism suggests that hydrolases play a role in the cleavage of related compounds, contributing to the pool of intermediates that can be converted to this compound.

Role of Adenosine (B11128) Deaminase in this compound Formation

A significant pathway leading to the formation of this compound involves the enzyme adenosine deaminase (ADA). nih.govresearchgate.netfda.gov ADA is a key enzyme in purine metabolism, responsible for the deamination of adenosine and deoxyadenosine (B7792050). wikipedia.orgencyclopedia.pubbanglajol.infomdpi.com

Incubation of [14C]-cladribine in whole blood from humans and monkeys revealed that this compound (designated as metabolite M12) was a major metabolite, accounting for approximately 43% of the total radioactivity. fda.gov This finding suggests that cladribine is not entirely resistant to ADA as previously thought. nih.govresearchgate.netfda.gov The formation of this compound and its corresponding nucleoside, 2-chlorodeoxyinosine, is catalyzed by ADA. fda.govfda.gov This enzymatic action is crucial for both the development and maintenance of the immune system. wikipedia.org

In Vivo Metabolic Fate

Studies in living organisms have corroborated the in vitro findings and provided further insights into the metabolic journey and elimination of this compound.

Metabolite Identification in Biological Fluids

Following the administration of [14C]-cladribine to mice, this compound was identified as one of the metabolites present in urine. nih.govresearchgate.net This confirms that the metabolic pathways observed in vitro are also active in a whole-organism setting. The identification of metabolites in biological fluids like urine is a critical aspect of understanding the complete metabolic profile of a compound. nih.govnih.govmedinadiscovery.comfrontiersin.orguni-saarland.de

Pathways of Excretion

The primary route of excretion for metabolites of cladribine, including this compound, appears to be through the kidneys. nih.govresearchgate.net The detection of this compound in the urine of mice demonstrates its clearance from the body via this pathway. nih.govresearchgate.net In some animal models, fecal excretion has been noted as a minor route for related compounds. hres.ca

Comparison with Metabolism of Related Purines

The metabolism of this compound shares similarities with that of other purine analogs. Purine metabolism, in general, involves a complex network of synthesis, salvage, and degradation pathways. acs.orguomustansiriyah.edu.iqmdpi.combasicmedicalkey.comscispace.com

Like other purines, the metabolic fate of this compound is influenced by enzymes such as deaminases and oxidases. acs.orgscispace.com For instance, in Bacillus subtilis, a mutant strain capable of converting hypoxanthine (B114508) to inosine (B1671953) was also found to convert this compound to 2-chloroinosine. acs.org This highlights a parallel in the enzymatic machinery that handles both natural and modified purine bases.

However, there are also key differences. The presence of a chlorine atom in this compound can influence its interaction with metabolic enzymes and subsequent biological activity. ontosight.ai The metabolism of many anticancer nucleoside analogs, for example, is a critical determinant of their efficacy and toxicity. nih.gov The detoxification of purine analogs like 6-mercaptopurine (B1684380) involves enzymes such as thiopurine methyltransferase and xanthine (B1682287) oxidase, pathways that may differ from those acting on this compound. nih.gov

Enzymatic Interactions and Mechanisms

Interaction with Purine (B94841) Metabolizing Enzymes

2-Chlorohypoxanthine's structure allows it to serve as a substrate or inhibitor for several key enzymes in the purine metabolic pathway.

Purine Nucleoside Phosphorylase (PNP) Interactions

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.govuniprot.org Its primary physiological function involves the breakdown of inosine (B1671953) and guanosine (B1672433). nih.gov High levels of PNP activity are found in various cells, including erythrocytes and lymphocytes. nih.gov

Compounds that inhibit PNP are of significant interest for their potential in immunosuppressive therapies and the treatment of certain cancers and autoimmune diseases. ontosight.ai The inhibition of PNP can disrupt the clearance of purine nucleosides, leading to altered cellular processes. nih.gov For instance, the co-administration of PNP inhibitors can increase the systemic exposure to drugs like 2',3'-dideoxyinosine (ddI) by preventing their breakdown. nih.govnih.gov While direct data on this compound's interaction with PNP is limited, its structural analogy to hypoxanthine (B114508), a product of PNP-mediated inosine cleavage, suggests a potential for interaction. uniprot.orgnih.gov

Xanthine (B1682287) Oxidoreductase (XOR) Activity and Substrate Profile

Xanthine oxidoreductase (XOR) is a key enzyme in purine catabolism, responsible for the final two steps: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. encyclopedia.pubresearchgate.netwikipedia.org This enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). encyclopedia.pubmdpi.com While XDH preferentially uses NAD+ as an electron acceptor, XO primarily uses molecular oxygen, generating reactive oxygen species (ROS) in the process. mdpi.com

XOR's activity is crucial as it commits purines to their irreversible degradation product, uric acid, thereby preventing their reentry into the purine salvage pathway. encyclopedia.pubresearchgate.net The enzyme is found in various tissues, with the highest expression in the liver and intestine. encyclopedia.pubmdpi.com Given that XOR's natural substrates are hypoxanthine and xanthine, this compound, due to its structural similarity to hypoxanthine, is a potential substrate or inhibitor for this enzyme. wikipedia.orgresearchgate.net The chlorine substitution on the purine ring could significantly alter its interaction with the active site of XOR compared to the natural substrate.

Adenosine (B11128) Deaminase (ADA) Modulation

Adenosine deaminase (ADA) is a vital enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. frontiersin.orgsdbonline.org There are two main forms of ADA in humans, ADA1 and ADA2. frontiersin.orgnih.gov ADA1 is found in the cytosol of most cells, while ADA2 is primarily a secreted enzyme associated with inflammatory responses. sdbonline.orgnih.gov

ADA plays a critical role in regulating the levels of adenosine, a signaling molecule involved in numerous physiological processes, including inflammation and immune responses. frontiersin.orgsdbonline.org The enzymatic activity of ADA can be modulated by various factors and its deficiency leads to severe combined immunodeficiency. sdbonline.org While direct modulation of ADA by this compound has not been extensively documented, its downstream metabolite, inosine, is a product of ADA activity. Therefore, any compound affecting the purine pool could indirectly influence ADA's metabolic flux.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Susceptibility

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. rcsb.orgamc.nlwikipedia.org It catalyzes the conversion of hypoxanthine and guanine (B1146940) into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. amc.nlwikipedia.org This process allows cells to recycle purine bases from degraded DNA and RNA. rcsb.org

Deficiency in HGPRT activity leads to an overproduction of uric acid and is associated with Lesch-Nyhan syndrome, a severe neurological disorder. orpha.netnih.gov As HGPRT recognizes hypoxanthine as a primary substrate, the structural similarity of this compound suggests that it could also be a substrate for this enzyme. rcsb.orgwikipedia.org If recognized and converted by HGPRT, this compound could be incorporated into the nucleotide pool, potentially leading to downstream effects on nucleic acid synthesis.

Effects on Nucleic Acid Synthesis and Repair Enzymes

By mimicking natural purines, this compound and its derivatives have the potential to interfere with the complex machinery of nucleic acid synthesis and repair.

DNA Polymerase Inhibition or Substrate Mimicry

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. plos.org These enzymes are essential for DNA replication and repair. nih.gov Many anticancer and antiviral nucleoside analogs exert their effects after being metabolized to their triphosphate forms, which can then act as inhibitors or substrates for DNA polymerases. researchgate.net

If this compound is converted to its corresponding deoxyribonucleoside triphosphate, it could potentially be recognized by DNA polymerases. nih.gov Its incorporation into a growing DNA strand could lead to chain termination or create a lesion that stalls the replication fork, ultimately triggering DNA damage responses and potentially apoptosis. nih.gov The 2-chloro substitution would likely alter the base-pairing properties and the stability of the DNA helix, contributing to its cytotoxic effects. Some nucleoside analogs with modifications at the 2' position of the sugar have been shown to inhibit DNA polymerases. researchgate.net

Ribonucleotide Reductase Modulation

Direct modulation of ribonucleotide reductase (RNR) by this compound is not extensively documented in scientific literature. However, its role can be understood through the metabolic pathway of its parent compound, cladribine (B1669150) (2-chloro-2'-deoxyadenosine). Cladribine is a prodrug whose therapeutic activity relies on its intracellular phosphorylation to the active form, 2-chlorodeoxyadenosine triphosphate (CdATP). patsnap.comtga.gov.au This active metabolite is known to be a potent inhibitor of ribonucleotide reductase. patsnap.comtga.gov.auhmdb.ca

Ribonucleotide reductase is a critical enzyme in all living organisms, responsible for catalyzing the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. patsnap.comfiveable.memdpi.com The enzyme's activity is tightly regulated to ensure a balanced supply of deoxyribonucleotides. fiveable.me

The primary mechanism through which cladribine exerts its cytotoxic effects is the inhibition of DNA synthesis. patsnap.com In dividing cells, CdATP interferes with DNA synthesis by inhibiting ribonucleotide reductase. tga.gov.au This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, which subsequently hampers DNA synthesis and repair processes, ultimately triggering apoptosis (programmed cell death). patsnap.comhmdb.ca

This compound is a downstream metabolite of cladribine. Cladribine can be converted to chloroadenine, which is then deaminated by the enzyme adenosine deaminase (ADA) to form this compound. nih.gov This suggests that this compound is part of the degradation pathway of cladribine, rather than being an active modulator of RNR itself.

Allosteric Modulation and Active Site Binding Studies

Specific research detailing the allosteric modulation or active site binding of this compound with enzymes is scarce. Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site, known as the allosteric site. fiveable.mewikipedia.org This binding induces a conformational change that alters the enzyme's activity. fiveable.mebyjus.com

The interaction relevant to this pathway involves the active metabolite of cladribine, CdATP, and ribonucleotide reductase. Mammalian ribonucleotide reductases are composed of two subunits, RRM1 and RRM2. mdpi.com The larger RRM1 subunit contains the catalytic (active) site where the reduction of ribonucleotides occurs, as well as two allosteric sites that regulate the enzyme's activity and substrate specificity. mdpi.com

The inhibition of RNR by nucleoside analogs like CdATP involves their interaction at these crucial sites. High levels of CdATP inhibit ribonucleotide reductase, leading to an imbalance in the pools of deoxynucleoside triphosphates (dNTPs), which disrupts DNA synthesis and repair. hmdb.ca While the precise nature of the binding is complex, it is this interaction of the triphosphate form of the nucleoside analog with RNR that is key to its modulatory effect.

In contrast, this compound is a purine base lacking the deoxyribose and triphosphate moieties necessary for such complex interactions with the active and allosteric sites of ribonucleotide reductase. Its formation from chloroadenine via deamination represents a step in the catabolism of the parent drug. nih.gov Therefore, it is not expected to function as a direct modulator of RNR in the same manner as CdATP. Studies have focused on the synthesis of purine arabinosides using this compound via enzymatic reactions, highlighting its use as a chemical intermediate rather than a direct enzymatic modulator in the context of RNR. nih.gov

Biological Activity and Cellular Processes

Interference with Purine (B94841) Homeostasis

Purine homeostasis is a critical cellular process that balances the synthesis, degradation, and recycling of purine nucleotides, which are essential for a myriad of cellular functions including nucleic acid synthesis, energy metabolism, and signaling. uniprot.org 2-Chlorohypoxanthine, as a purine analog, has the potential to interfere with this delicate balance. The formation of this compound as a metabolite of cladribine (B1669150) suggests that the parent drug is not entirely resistant to enzymatic degradation by adenosine (B11128) deaminase. elifesciences.orgresearchgate.net This metabolic conversion introduces this compound into the cellular environment, where it can interact with the machinery of purine metabolism.

Impact on De Novo Purine Biosynthesis

The de novo synthesis of purines is an energy-intensive pathway that builds purine rings from simpler molecules. nih.govnih.govcreativebiolabs.net This pathway is tightly regulated, in part by feedback inhibition from purine nucleotide end-products. nih.govwikipedia.orgnih.gov While direct studies on the effect of this compound on the enzymes of the de novo pathway, such as amidophosphoribosyltransferase (ATase), are not extensively documented, its structural similarity to natural purines suggests a potential for interference. Purine analogs can mimic natural feedback inhibitors, potentially downregulating the de novo synthesis pathway. However, without specific experimental evidence, the precise impact of this compound on this pathway remains an area for further investigation.

Influence on Salvage Pathways

The purine salvage pathway is a crucial recycling mechanism that reclaims purine bases from the degradation of nucleotides, conserving cellular energy. researchgate.netnih.govuniprot.org Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert hypoxanthine (B114508) and guanine (B1146940), and adenine, respectively, back into nucleotide form. researchgate.netwikipedia.org

Research indicates that this compound can be recognized and processed by enzymes of the salvage pathway. A study on Bacillus subtilis demonstrated that an enzyme responsible for converting hypoxanthine to inosine (B1671953) also processed this compound into 2-chloroinosine. mdpi.com This suggests that this compound can act as a substrate for nucleoside phosphorylases. Furthermore, studies on the purine salvage enzyme HGPRT have shown its capacity to recognize and metabolize various purine analogs. rsc.org By acting as a substrate, this compound can compete with endogenous purine bases like hypoxanthine and guanine for the active site of HGPRT. uniprot.orguniprot.orgwikipedia.org This competition could potentially reduce the efficiency of natural purine recycling, thereby disrupting purine homeostasis.

Cellular Uptake and Transport Mechanisms

The entry of this compound into cells is a critical step for its biological activity. As a hydrophilic molecule, it is unlikely to freely diffuse across the lipid bilayer of the cell membrane and is expected to rely on specialized transporter proteins.

Nucleoside Transporter Interactions

The cellular uptake of nucleosides and their analogs is primarily mediated by two families of nucleoside transporter (NT) proteins: the concentrative nucleoside transporters (CNTs, SLC28 family) and the equilibrative nucleoside transporters (ENTs, SLC29 family). elifesciences.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgwikipathways.org CNTs are sodium-dependent and transport nucleosides against a concentration gradient, while ENTs facilitate diffusion down a concentration gradient. frontiersin.orgwikipathways.org

Given that this compound is a metabolite of the nucleoside analog cladribine, its transport into cells is likely facilitated by these same transporters. nih.govsolvobiotech.comslideshare.net CNT2, for instance, is known to preferentially transport purine nucleosides. frontiersin.orgfrontiersin.orgsolvobiotech.com ENTs, particularly ENT1 and ENT2, have a broad substrate specificity that includes both purine and pyrimidine (B1678525) nucleosides and their analogs. nih.govfrontiersin.org The transport of a related compound, 2-chloroadenosine (B27285), has been shown to be mediated by ENT4. nih.gov While direct experimental data on the specific transporters for this compound are limited, its structural characteristics strongly suggest an interaction with one or more members of the CNT and ENT families.

Intracellular Accumulation

Once transported into the cell, the accumulation of this compound can influence its biological effects. slideshare.netsvmchrc.ac.in Studies on the parent compound, cladribine, have demonstrated its rapid distribution into lymphocytes and subsequent retention, leading to a significant intracellular accumulation of the drug and its phosphorylated metabolites. researchgate.net This accumulation can be 30- to 40-fold higher than extracellular concentrations within an hour of exposure. researchgate.net

Biochemical Cascade Perturbations

By interfering with purine metabolism and accumulating within cells, this compound has the potential to perturb various biochemical signaling cascades that are crucial for cell survival, proliferation, and death. researchgate.netcreative-diagnostics.comassaygenie.commdpi.commaayanlab.cloudnumberanalytics.comresearchgate.net

The disruption of purine nucleotide pools can have far-reaching consequences. For example, an imbalance in the levels of ATP and GTP can affect energy-dependent processes and the function of G-protein coupled signaling pathways. Furthermore, the incorporation of purine analogs into DNA and RNA can trigger cellular stress responses.

While direct studies on the signaling pathways affected by this compound are limited, research on the related compound 2-chlorodeoxyadenosine provides some insights. 2-chlorodeoxyadenosine has been shown to induce apoptosis (programmed cell death) in human thymocytes and B-cell chronic lymphocytic leukemia cells. nih.gov The apoptotic signaling induced by 2-chlorodeoxyadenosine in thymocytes was found to be distinct from that of 2-chloroadenosine and involved an increase in the tumor suppressor protein p53. creativebiolabs.netmdpi.comcreative-diagnostics.comresearchgate.net The p53 pathway is a central regulator of cell cycle arrest and apoptosis in response to cellular stress, including DNA damage. creativebiolabs.netmdpi.comresearchgate.net It is plausible that this compound, as a chlorinated purine analog, could also activate stress-activated protein kinase (SAPK) pathways, such as the p38 and JNK MAPK pathways, which are often involved in the induction of apoptosis. wikipedia.organygenes.comthermofisher.com However, further research is needed to elucidate the specific biochemical cascades perturbed by this compound and the precise molecular mechanisms involved.

Potential for Pharmacological Intervention

This compound, a synthetic purine analog, has been a subject of scientific interest due to its structural similarity to endogenous purines like guanine and hypoxanthine. This similarity allows it to be recognized by and interact with various enzymes involved in purine metabolism and nucleic acid synthesis. As a result, this compound and its derivatives are considered for their potential as pharmacological agents with antimicrobial, antiviral, and anticancer properties. pressbooks.pubnih.gov The basis for this potential lies in its ability to act as an antimetabolite, interfering with essential cellular processes that are often highly active in pathogenic microorganisms and cancer cells. jyoungpharm.orgnih.gov It is also known as a metabolite of the chemotherapeutic drug cladribine. researchgate.net

Basis for Antimicrobial Activities

The potential antimicrobial activity of this compound is primarily based on its classification as a purine antagonist. nih.gov Rapidly proliferating microbial cells have a high demand for purines for the synthesis of DNA and RNA. pressbooks.pub Purine analogs like this compound can disrupt these critical processes through several proposed mechanisms.

One of the primary mechanisms is the inhibition of de novo purine biosynthesis. nih.gov By mimicking natural purine precursors, this compound can competitively inhibit key enzymes in this pathway, leading to a depletion of the essential purine nucleotides required for microbial growth and replication. nih.gov The general mechanisms by which antibacterial agents can function include inhibiting cell wall biosynthesis, disrupting membrane function, inhibiting protein and nucleic acid synthesis, and acting as antimetabolites. reactgroup.orgmsdmanuals.comnih.gov As a purine antimetabolite, this compound falls into the category of interfering with nucleic acid synthesis. jyoungpharm.orgump.edu.pl

Furthermore, if this compound is metabolized within the microbial cell to its corresponding nucleotide, it can be incorporated into the growing DNA or RNA chains. ump.edu.pl The presence of the chlorine atom can disrupt the normal structure and function of these nucleic acids, leading to errors in replication and transcription, and ultimately causing cell death or inhibition of growth. nih.gov While specific studies detailing the activity of this compound against particular bacterial or fungal species are not extensively documented in the provided search results, the fundamental principle of purine antagonism provides a strong theoretical basis for its potential as an antimicrobial agent. nih.govreactgroup.org

Basis for Antiviral Activities

The basis for the potential antiviral activity of this compound is rooted in the dependence of viruses on the host cell's machinery for replication. nih.govpressbooks.pub Viruses utilize the host cell's nucleotides to synthesize their own genetic material (DNA or RNA). nih.gov Purine analogs can serve as inhibitors of viral replication by targeting viral enzymes or by being incorporated into the viral genome, leading to chain termination or non-functional viral particles. nih.govnih.gov

The mechanism of action for many antiviral nucleoside analogs involves several key steps:

Uptake into the host cell.

Phosphorylation by host or viral kinases to the active triphosphate form. nih.gov

Inhibition of viral polymerases or incorporation into the viral nucleic acid. nih.govnih.gov

This compound, as a purine analog, could potentially be converted into its corresponding deoxyribonucleoside triphosphate and then compete with natural nucleotides for incorporation into the viral DNA by viral polymerases. nih.gov The presence of the chlorine atom would likely result in the termination of the growing DNA chain, thus halting viral replication. pressbooks.pub This is a common mechanism for many antiviral drugs, including Acyclovir. pressbooks.pubnih.gov

It is important to note that this compound is a metabolite of cladribine, a drug that has been investigated for its antiviral effects. researchgate.net However, some research suggests that this compound may be an inactive metabolite of cladribine in the context of certain biological activities. researchgate.net A study on the microbial synthesis of purine arabinosides mentioned that this compound could be used as a substrate to create corresponding purine arabinosides, but did not specify their antiviral activity. cnjournals.comnih.gov The potential for antiviral action is therefore largely theoretical, based on its structure as a purine analog and its relationship to known antiviral compounds. nih.govnih.gov

Basis for Anticancer Properties

The potential of this compound as an anticancer agent is the most extensively considered of its biological activities, largely due to its identity as a metabolite of the known antineoplastic drug, cladribine. jyoungpharm.orgresearchgate.net The rationale for its anticancer properties is centered on its role as a purine antimetabolite, which is a well-established strategy in cancer chemotherapy. nih.govnih.govump.edu.pl

Cancer cells are characterized by rapid and uncontrolled proliferation, which necessitates a high rate of DNA synthesis and, consequently, a high demand for purine nucleotides. nih.gov Purine analogs like this compound can exploit this dependency to exert cytotoxic effects through several mechanisms:

Inhibition of Purine Metabolism: this compound can interfere with the de novo synthesis of purines by competitively inhibiting key enzymes in the pathway, such as phosphoribosylpyrophosphate (PRPP) amidotransferase. nih.gov This leads to a depletion of the purine nucleotide pool, thereby slowing down DNA and RNA synthesis and inhibiting cell division. nih.govnih.gov

Induction of Apoptosis: By disrupting normal cellular metabolism and causing DNA damage, purine analogs can trigger programmed cell death, or apoptosis. nih.govnih.govpeerj.com This is a key mechanism by which many anticancer drugs eliminate tumor cells. nih.govnih.gov The deregulation of apoptosis is a hallmark of cancer, and agents that can reactivate this process are valuable in oncology. nih.govnih.gov

Incorporation into Nucleic Acids: If converted to its nucleoside triphosphate form, this compound could be incorporated into the DNA of cancer cells. ump.edu.pl This would disrupt the integrity of the genetic material, leading to cell cycle arrest and apoptosis. researchgate.net

While this compound itself is sometimes referred to as an inactive metabolite of cladribine, its precursor, 2-chloroadenine (B193299) (another cladribine metabolite), has been shown to be cytotoxic to cancer cells, albeit less so than cladribine. researchgate.netresearchgate.net The potential anticancer activity of this compound is strongly supported by its structural class, though more direct studies on its specific cytotoxicity against various cancer cell lines are needed for a complete understanding of its therapeutic potential. nih.govump.edu.pl

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Basis of Action | Related Compounds | Key Findings |

| Antimicrobial | Purine Antagonism, Inhibition of Nucleic Acid Synthesis | - | Theoretical potential based on its chemical structure. nih.govreactgroup.org |

| Antiviral | Inhibition of Viral Replication, Chain Termination of Viral DNA | Cladribine | Potential is inferred from its structural similarity to antiviral nucleoside analogs and its relation to cladribine. researchgate.netpressbooks.pubnih.gov |

| Anticancer | Purine Antimetabolite, Inhibition of DNA Synthesis, Induction of Apoptosis | Cladribine, 2-Chloroadenine | Known metabolite of the anticancer drug cladribine; its potential is linked to the established mechanisms of purine analogs in cancer therapy. nih.govresearchgate.netnih.gov |

Structure Activity Relationships Sar in 2 Chlorohypoxanthine Derivatives

Principles of SAR in Purine (B94841) Analogs

The foundation of Structure-Activity Relationship (SAR) studies lies in the principle that the biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org This concept, first proposed in the 19th century, is a cornerstone of medicinal chemistry. wikipedia.org The primary hypothesis is that molecules with similar structures will exhibit similar properties, and even minor alterations to a chemical structure can lead to significant changes in biological function. d-nb.info For purine analogs, which mimic the endogenous purines adenine (B156593) and guanine (B1146940), SAR analysis is crucial for developing therapeutic agents. dev.toslideshare.net These studies aim to identify the specific chemical groups (pharmacophores) and structural features responsible for a compound's biological effect. wikipedia.orggardp.org

By systematically modifying the structure of a lead compound, such as 2-chlorohypoxanthine, chemists can observe the resulting impact on its activity. wikipedia.org This process allows for the optimization of a molecule's potency, selectivity, and pharmacokinetic properties. gardp.org SAR in purine analogs often involves modifications at various positions of the purine ring system and the attached glycosyl group, if present. These modifications can include altering substituents, changing stereochemistry, or introducing conformational constraints. nih.govmdpi.com The ultimate goal is to build a comprehensive understanding of how specific structural attributes contribute to the desired biological outcome, guiding the design of more effective and targeted drugs. gardp.org

Impact of Chlorine Substitution on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties and, consequently, its biological activity. sci-hub.se In purine analogs like this compound, the chlorine atom at the C2 position plays a significant role. Chlorine is an electron-withdrawing group, which can reduce the electron density at its point of attachment on the purine ring. ontosight.ai This electronic effect can influence the molecule's reactivity and its ability to interact with biological targets. sci-hub.seontosight.ai

One key effect of chlorine substitution is the potential to increase the lipophilicity of the molecule. sci-hub.se This enhanced lipophilicity can lead to better partitioning into the lipid membranes of cells or the lipophilic domains of a target protein, potentially increasing the local concentration of the compound near its site of action. sci-hub.se

Structural Modifications and their Effect on Enzyme Binding Affinity

Systematic modifications are employed to probe these interactions. For instance, in the development of inhibitors for enzymes like cyclin-dependent kinases (CDKs), the purine scaffold is often 2,6,9-trisubstituted. mdpi.com Nucleophilic aromatic substitution of the chlorine at the C6 position with various amines, including those with bulky adamantane (B196018) groups, has been explored to improve pharmaco-chemical properties. mdpi.com Similarly, substitutions at the C2 position are critical. The final substitution of the chlorine at C2 of 2,6-dichloropurine (B15474) derivatives can be challenging but is crucial for modulating activity. mdpi.com

In other contexts, such as with acyclic nucleoside phosphonates derived from this compound, modifications have been shown to be synthetically accessible. researchgate.net For nucleoside analogs, modifications to the sugar moiety are also paramount. For example, introducing a 2'-fluoro group on the sugar can enhance binding affinity. researchgate.net The conformation of the sugar ring itself, as well as the nature and flexibility of substituents at the 5' position, can determine whether a compound acts as an agonist or an antagonist. nih.gov For example, constraining the flexibility in the 5'-region of the ribose can convert an agonist into an antagonist, highlighting that subtle structural changes can dramatically alter the interaction with the enzyme and its functional outcome. nih.gov The binding affinity and the specific binding mode of a ligand are directly correlated with the stability of the resulting enzyme-ligand complex. nih.gov

Correlating Structural Features with Cellular Efficacy

The ultimate test of a drug candidate is its effectiveness within a cellular environment. SAR studies aim to draw a direct line from specific structural features to cellular efficacy. For purine analogs, this involves assessing their ability to inhibit viral replication, curb cancer cell proliferation, or modulate other cellular processes. mdpi.comnih.gov

For example, in the development of anti-SARS-CoV agents, nucleoside analogues with a 6-chloropurine (B14466) base were synthesized and evaluated. nih.gov The results revealed that the chlorine atom at the C6-position was important for antiviral activity. nih.gov However, the introduction of an amino group at the C2-position of the 6-chloropurine scaffold was found to be unfavorable for this specific activity. nih.gov

In the context of anticancer research, 2,6,9-trisubstituted purines have been developed as CDK inhibitors. mdpi.com One derivative, compound 4d (structure not fully specified in the source), which features an adamantane moiety linked at position 6, demonstrated significantly higher potency in inhibiting cell proliferation on K-562 and MCF-7 cancer cell lines compared to known inhibitors like bohemine (B1667358) and roscovitine. mdpi.com This enhanced efficacy is attributed to the specific substitution pattern on the purine core. mdpi.com

These examples underscore that cellular efficacy is not solely dependent on a single feature but on the collective contribution of all substituents on the purine scaffold. researchgate.net The data below illustrates how modifications to a purine scaffold can impact biological activity against different targets.

| Compound ID | Base Modification | Cellular Target/Assay | Observed Efficacy | Reference |

| Compound 1 | 6-chloropurine nucleoside | SARS-CoV Plaque Reduction | IC₅₀: 48.7 µM | nih.gov |

| Compound 11 | 6-chloropurine nucleoside (benzoylated) | SARS-CoV Plaque Reduction | IC₅₀: 14.5 µM | nih.gov |

| Compound 4d | 2,6,9-trisubstituted purine | K-562 Cell Proliferation | 17.8-fold more potent than bohemine | mdpi.com |

| Compound 4d | 2,6,9-trisubstituted purine | MCF-7 Cell Proliferation | 4.7-fold more potent than bohemine | mdpi.com |

Computational Approaches for SAR Analysis

In modern drug discovery, computational methods are indispensable for analyzing and predicting Structure-Activity Relationships. d-nb.info These in silico techniques complement experimental work by providing insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. wikipedia.orgd-nb.info By translating chemical structures into numerical descriptors, QSAR facilitates the prediction of a novel compound's activity before it is synthesized, saving time and resources. d-nb.info These models are particularly useful for optimizing therapeutic activity and selectivity. d-nb.info

Molecular modeling and docking studies are used to visualize and analyze how a ligand, such as a this compound derivative, fits into the binding site of its target enzyme. nih.govmdpi.com By examining the binding poses, researchers can understand the key interactions—like hydrogen bonds and hydrophobic contacts—that contribute to binding affinity. mdpi.com For example, docking studies of neuraminidase inhibitors revealed that specific hydrophobic groups could be introduced to enhance binding intensity by interacting with hydrophobic regions within the enzyme's active site. mdpi.com

These computational approaches also allow for the analysis of entire analog series to identify which substitution sites are critical for SAR. researchgate.netnih.gov By creating "combinatorial analogue graphs," researchers can systematically organize SAR information and pinpoint regions of the molecule that are prime targets for further chemical modification. researchgate.net This systematic analysis helps in identifying "SAR holes," which are unexplored combinations of substitutions, offering new avenues for drug design. researchgate.net

Analytical Methodologies in Research of 2 Chlorohypoxanthine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org For a compound like 2-chlorohypoxanthine, both high-performance liquid chromatography and gas chromatography can be utilized, each with its specific applications and requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives like this compound due to its high resolution and sensitivity. wikipedia.orglibretexts.org It is particularly well-suited for separating non-volatile and thermally unstable compounds from complex mixtures such as biological fluids. nih.govnih.gov

In a typical HPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org For this compound analysis, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com

The retention of this compound on the column is influenced by the precise composition of the mobile phase, its pH, and the column temperature. Isocratic elution (constant mobile phase composition) or gradient elution (variable mobile phase composition) can be used to achieve optimal separation from other related purines and metabolites. libretexts.org For instance, in the analysis of cladribine (B1669150) metabolism, where this compound is a potential metabolite, HPLC is used to separate it from the parent drug and other metabolic products. nih.gov

Table 1: Typical HPLC Parameters for Purine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile or methanol) nih.govmdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at a wavelength where purines absorb (e.g., 254 nm or 265 nm) |

| Injection Volume | 10 - 50 µL |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.orgmeasurlabs.com In GC, a carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. libretexts.org However, due to the low volatility and polar nature of purine bases like this compound, direct analysis by GC is challenging.

To make this compound suitable for GC analysis, a derivatization step is typically required. This chemical modification converts the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization agents for compounds with active hydrogens (like those in this compound) include silylating agents (e.g., BSTFA) or acylating agents.

Once derivatized, the resulting compound can be separated on a GC column, often a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). mdpi.comwikipedia.org

Spectrometric Detection in Biological Systems

Spectrometric methods are indispensable for the detection and structural confirmation of this compound, especially when dealing with the low concentrations found in biological samples.

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the unequivocal identification and quantification of analytes in complex matrices. nih.govmeasurlabs.comwikipedia.org This method combines the separation power of HPLC with the mass analysis capabilities of MS. wikipedia.org

After separation by the LC system, the eluent containing this compound enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method suitable for polar molecules. wikipedia.org In the mass spectrometer, the compound is first ionized to produce a precursor ion (parent ion). A key feature of MS is its ability to provide molecular weight information. neu.edu.tr The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope. neu.edu.tr

In tandem mass spectrometry (MS/MS), the precursor ion is selected and fragmented to produce characteristic product ions (fragment ions). nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved, allowing for the detection of trace amounts of this compound in biological samples like plasma and urine. nih.govnih.gov

UV-Vis Spectroscopy in Kinetic Studies

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample. msu.edutechnologynetworks.com Purine derivatives, including this compound, possess chromophores that absorb UV light, making this technique suitable for their detection and quantification. cnjournals.com The absorption spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within the molecule. technologynetworks.com

This technique is particularly valuable for kinetic studies of enzymatic reactions involving this compound. For example, if this compound is a substrate or product in an enzymatic reaction, the rate of the reaction can be monitored by observing the change in absorbance at a specific wavelength over time. uni-muenchen.de If the substrate and product have different absorption spectra, the reaction progress can be continuously followed. Stopped-flow spectroscopy, which allows for the rapid mixing of reactants and immediate measurement of absorbance changes, is a powerful tool for studying the kinetics of fast biochemical reactions. uni-muenchen.denih.gov

Electrochemical Detection Methods

Electrochemical detection methods offer an alternative approach for the sensitive and often rapid analysis of electroactive compounds like this compound. antecscientific.comsafetyandhealthmagazine.com These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. wikipedia.org

An electrochemical sensor for this compound would typically consist of a working electrode, a reference electrode, and a counter electrode. wikipedia.org The working electrode is where the electrochemical reaction of interest occurs. The choice of electrode material is critical and can be modified with various nanomaterials or polymers to enhance sensitivity, selectivity, and resistance to fouling. chemmethod.comrsc.orgrsc.org

Techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) can be used to study the electrochemical behavior of this compound and to develop quantitative analytical methods. chemmethod.com The oxidation of the purine ring system is the likely basis for its electrochemical detection. When coupled with a separation technique like HPLC (HPLC-ECD), it provides a highly sensitive method for quantifying the compound in complex samples. antecscientific.com The development of specific electrochemical biosensors, where an enzyme that interacts with this compound is immobilized on the electrode surface, could also provide a highly selective analytical platform. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70566 |

| Acetonitrile | 6342 |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | 17299 |

| Cladribine | 20279 |

| Methanol | 887 |

In Situ and Real-time Monitoring Techniques

In situ and real-time monitoring techniques are crucial for understanding the dynamic behavior of this compound in various chemical and biological processes. These methods allow researchers to observe reaction kinetics, identify transient intermediates, and elucidate transformation pathways without the need for sample quenching or offline analysis. Techniques such as high-performance liquid chromatography (HPLC), spectroscopy, and pressure monitoring have been effectively employed.

High-performance liquid chromatography is a principal technique for the real-time analysis of reactions involving purine analogs like this compound. nih.govrsc.org It has been utilized to monitor the progress of enzymatic synthesis where this compound serves as a substrate. tandfonline.comtandfonline.com For instance, in studies of microbial transarabinosylation, HPLC with a UV monitor (256 nm) was used to track the conversion of this compound into its corresponding purine arabinoside. tandfonline.com Similarly, the synthesis of purine 2'-amino-2'-deoxyribonucleosides from this compound was assayed using HPLC to determine the formation of the product. tandfonline.com

Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are also powerful tools for real-time monitoring, particularly for enzymatic reactions of purine analogs that exhibit distinct photophysical properties between the substrate and product. nih.govrsc.orgacs.org Studies on the phototransformation of chloropurines under UVC irradiation have used absorption spectroscopy and HPLC to identify the main photoproducts. rsc.org In experiments with 2,6-dichloropurine (B15474), which is structurally related to this compound, HPLC analysis of irradiated solutions showed the formation of this compound as a product. rsc.org

A novel approach for monitoring reaction progress involves microwave-assisted hydrolysis, where the course of the reaction can be tracked in real-time by observing pressure changes within the reaction vessel. researchgate.netresearchgate.net This "green" chemistry method has been successfully applied to the preparation of acyclic nucleoside phosphonates derived from this compound. researchgate.netresearchgate.net The completion of the hydrolysis is indicated when the pressure in the apparatus, resulting from released alkyl chloride, ceases to increase. researchgate.net

The following table summarizes key research findings where in situ or real-time monitoring was applied to this compound or closely related analogs.

| Monitoring Technique | Process/Reaction Studied | Key Findings & Parameters | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Enzymatic synthesis (transaminoribosylation) | Monitored the transformation of this compound to its corresponding 2'-amino-2'-deoxyribonucleoside. | tandfonline.com |

| HPLC with UV Detection | Enzymatic synthesis (transarabinosylation) | Tracked the conversion of this compound to its purine arabinoside product. | tandfonline.com |

| HPLC and UV-Vis Spectroscopy | UVC (254 nm) phototransformation | Identified photoproducts of chloropurines; this compound was identified as a product from the irradiation of 2,6-dichloropurine. | rsc.org |

| Pressure Monitoring | Microwave-assisted hydrolysis | Enabled instant monitoring of the hydrolysis of phosphonate (B1237965) diesters to prepare derivatives from this compound by tracking pressure changes. | researchgate.netresearchgate.net |

| Real-time Absorption & Emission Spectroscopy | Enzymatic deamination (of purine analogs) | Successfully tracked the interconversion of emissive guanine (B1146940) surrogates to their xanthine (B1682287) counterparts, demonstrating a methodology applicable to purine analogs. | nih.gov |

Future Directions and Research Opportunities

Elucidating Novel Biological Targets

A primary avenue for future research is the comprehensive identification and validation of novel biological targets for 2-Chlorohypoxanthine. As a purine (B94841) analog, its activity is presumed to stem from interference with nucleic acid synthesis and the function of enzymes involved in purine metabolism. ontosight.ai However, the specific enzymes and pathways it directly modulates remain largely uncharacterized.

Future investigations should aim to:

Enzyme Interaction Profiling: Systematically screen this compound against a panel of enzymes crucial to purine and pyrimidine (B1678525) metabolism. While purine nucleoside phosphorylase (PNP) has been identified as a target for similar purine derivatives, a broader analysis could reveal unexpected interactions. ontosight.ai

Receptor Binding Assays: Given that some purine derivatives interact with specific cell surface receptors, studies are needed to determine if this compound or its nucleoside derivatives bind to adenosine (B11128) or other purinergic receptors, potentially modulating cellular signaling pathways.

DNA and RNA Interaction Studies: While it is known to be a metabolite of the DNA synthesis-inhibiting drug cladribine (B1669150), direct investigation is required to determine if this compound itself or its metabolites can be incorporated into DNA or RNA, or if they interfere with the function of DNA and RNA polymerases and repair enzymes. researchgate.net

The identification of specific, high-affinity biological targets will be crucial for understanding its mechanism of action and guiding the development of potential therapeutic applications, from antimicrobial to anticancer agents. ontosight.ai

Design of Advanced Prodrug Strategies

To overcome potential limitations in bioavailability, site-specificity, or metabolic stability, the design of advanced prodrugs of this compound presents a promising research direction. premierconsulting.com Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, converts to the active parent drug through metabolic processes. premierconsulting.commdpi.com

Key prodrug approaches for exploration include:

Nucleoside Analogs: Synthesizing nucleoside derivatives by attaching a sugar moiety (like ribose or deoxyribose) to the purine base. This strategy can facilitate cellular uptake via nucleoside transporters. nih.gov 2'-deoxy-L-nucleoside derivatives of this compound have been synthesized for potential therapeutic use. google.comgoogle.comgoogle.com

Phosphoramidate and Phosphonate (B1237965) Prodrugs: Creating nucleotide analogs, such as phosphoramidates, can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. nih.govfrontiersin.org Acyclic nucleoside phosphonates, which are more metabolically stable than their phosphate (B84403) counterparts, have been developed for related purine analogs like hypoxanthine (B114508) and guanine (B1146940), a strategy that could be extended to this compound. researchgate.netresearchgate.net

Ester Prodrugs: Attaching ester groups to increase the lipophilicity of the compound, potentially enhancing its ability to cross cellular membranes via passive diffusion. premierconsulting.commdpi.com

These strategies could significantly improve the pharmacokinetic profile of this compound, leading to enhanced efficacy and reduced systemic toxicity. premierconsulting.comfrontiersin.org

Combination Therapies with Purine Antimetabolites

Investigating the efficacy of this compound in combination with other established purine and pyrimidine antimetabolites is a critical next step. nih.gov Antimetabolites are a cornerstone of chemotherapy, functioning by interfering with the synthesis of nucleic acids. slideshare.netlongdom.org Combining agents that target different steps within these essential metabolic pathways can lead to synergistic effects and help overcome drug resistance. nih.gov

Future research in this area should focus on:

Synergy with Pyrimidine Analogs: Evaluating combinations with pyrimidine antagonists like 5-fluorouracil (B62378) (5-FU) or cytarabine. longdom.org By simultaneously disrupting both purine and pyrimidine synthesis pathways, it may be possible to achieve a more profound inhibition of cancer cell proliferation.

Combination with Other Purine Analogs: Pairing this compound with other purine analogs such as 6-mercaptopurine (B1684380) or fludarabine. drugbank.com These combinations could target multiple enzymes within the purine metabolic network, potentially increasing therapeutic efficacy in cancers like leukemia. nih.govacs.org

Overcoming Resistance: Studying whether this compound can be effective in cell lines that have developed resistance to other antimetabolites. Its unique structure might allow it to bypass certain resistance mechanisms.

Such combination studies are essential for positioning this compound within the existing landscape of cancer chemotherapy and identifying potential clinical applications. longdom.org

Application in Systems Biology and Multi-Omics Research

The integration of systems biology and multi-omics approaches offers a powerful framework for comprehensively understanding the biological effects of this compound. frontiersin.org This involves the simultaneous analysis of multiple layers of biological information—such as the genome, transcriptome, proteome, and metabolome—to build a holistic picture of cellular responses to the compound. quanticate.comnih.gov

Future research should leverage these technologies to:

Identify Global Cellular Responses: Use transcriptomics (RNA-seq) and proteomics to identify all genes and proteins whose expression levels change in response to treatment with this compound. This can help to build a network of its biological interactions and reveal its mechanism of action. nih.govresearchgate.net